molecular formula C24H26ClN5O2 B12176261 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-phenylethyl)acetamide

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B12176261
M. Wt: 451.9 g/mol
InChI Key: OTMUFINUYFYHGB-UHFFFAOYSA-N
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Description

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group, a pyridazinone ring, and an acetamide group linked to a phenylethyl moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group. Subsequent steps include the formation of the pyridazinone ring and the acetamide linkage. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Reduction: This process involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s structure and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and compounds.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Its unique properties may lead to the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Industry: The compound could be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-phenylethyl)acetamide is unique due to its combination of a piperazine ring, pyridazinone ring, and acetamide linkage This structure provides distinct chemical and biological properties, setting it apart from other similar compounds

Properties

Molecular Formula

C24H26ClN5O2

Molecular Weight

451.9 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H26ClN5O2/c25-20-7-4-8-21(17-20)28-13-15-29(16-14-28)22-9-10-24(32)30(27-22)18-23(31)26-12-11-19-5-2-1-3-6-19/h1-10,17H,11-16,18H2,(H,26,31)

InChI Key

OTMUFINUYFYHGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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